
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone, also known as PTTM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have antioxidant and antifungal properties. It has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, there are also limitations to its use in lab experiments, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone research. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore its potential as an antioxidant and antifungal agent. Overall, (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone shows promise as a potentially safe and effective therapeutic agent for various diseases, and further research is needed to fully understand its potential.
合成方法
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-aminopyrimidine with thioamide followed by cyclization and subsequent reaction with benzaldehyde. The purity of the synthesized compound can be determined through various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学研究应用
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis. (2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(2-phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(19-7-4-9-21-10-8-19)14-11-17-15(18-12-14)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKHSQQDRHLWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-(1,4-thiazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

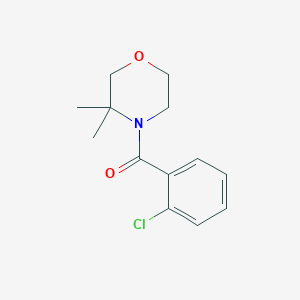

![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
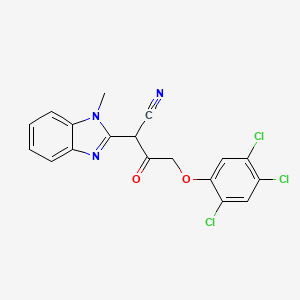
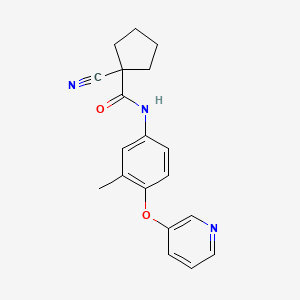
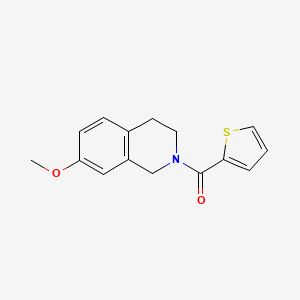

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)


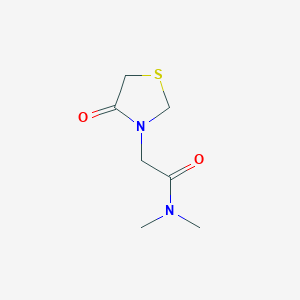
![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)